Diethylaluminum chloride
Overview
Description
Diethylaluminum chloride is an organoaluminum compound with the chemical formula (C₂H₅)₂AlCl. It is a colorless liquid that is highly reactive and pyrophoric, meaning it can ignite spontaneously in air. This compound is primarily used as a Lewis acid in organic synthesis and as a precursor to Ziegler-Natta catalysts, which are employed in the polymerization of alkenes .
Mechanism of Action
Target of Action
Diethylaluminum chloride (DEAC) is an organoaluminum compound . It primarily targets α-haloketones in its reactions . As a Lewis acid, it interacts with these compounds to facilitate various chemical reactions .
Mode of Action
DEAC acts as a Lewis acid catalyst in chemical reactions . It can catalyze Diels–Alder reactions and ene reactions . In these reactions, DEAC facilitates the formation of cyclic compounds by providing a pathway for the reaction that requires less activation energy .
Biochemical Pathways
DEAC is involved in the polymerization of alkenes . It is used in combination with transition metal compounds as Ziegler–Natta catalysts for this process . The resulting polymers have a wide range of applications, including the production of plastic materials .
Pharmacokinetics
It’s known that deac is highly reactive and even pyrophoric , which means it can ignite spontaneously in air. This property would significantly impact its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The primary result of DEAC’s action is the formation of new compounds through catalysis . For example, it can catalyze the reaction of α-haloketones to form new compounds . In the context of polymerization, DEAC facilitates the formation of long-chain polymers from alkene monomers .
Action Environment
The action of DEAC is highly dependent on the environment. It is highly reactive and can spontaneously ignite in air . It also reacts violently with water . Therefore, DEAC is usually handled as a solution in hydrocarbon solvents . These environmental factors significantly influence DEAC’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Diethylaluminum chloride is a Lewis acid, which means it can accept a pair of electrons and form a coordinate covalent bond This property makes it useful in various biochemical reactions
Molecular Mechanism
As a Lewis acid, it can participate in reactions involving the donation and acceptance of electrons This could potentially lead to interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Diethylaluminum chloride can be synthesized through several methods:
Reduction of Ethylaluminum Sesquichloride: This method involves reducing ethylaluminum sesquichloride ((C₂H₅)₃Al₂Cl₃) with sodium[ 2 (C₂H₅)₃Al₂Cl₃ + 3 Na → 3 (C₂H₅)₂AlCl + Al + 3 NaCl ]
Reaction with Hydrochloric Acid: Another method is the reaction of triethylaluminum with hydrochloric acid[ (C₂H₅)₃Al + HCl → (C₂H₅)₂AlCl + C₂H₆ ]
Reproportionation Reactions: this compound can also be obtained through reproportionation reactions[ 2 (C₂H₅)₃Al + AlCl₃ → 3 (C₂H₅)₂AlCl ] [ (C₂H₅)₃Al₂Cl₃ + (C₂H₅)₃Al → 3 (C₂H₅)₂AlCl ]
Chemical Reactions Analysis
Diethylaluminum chloride undergoes various types of chemical reactions:
Lewis Acid Reactions: As a Lewis acid, it can catalyze reactions such as the Diels-Alder and ene reactions.
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chloride ligand.
Proton Scavenging: this compound can act as a proton scavenger in certain reactions.
Common reagents and conditions used in these reactions include hydrocarbon solvents and controlled atmospheres to prevent reactions with moisture and oxygen. Major products formed from these reactions depend on the specific reactants and conditions used .
Scientific Research Applications
Diethylaluminum chloride has a wide range of applications in scientific research:
Chemistry: It is used as a Lewis acid catalyst in various organic reactions, including the Diels-Alder reaction and the Strecker reaction.
Polymerization: It serves as a co-catalyst in Ziegler-Natta polymerization, which is used to produce polyolefins such as polyethylene and polypropylene.
Synthesis of Aluminum-Phosphorus Compounds: It is used in the synthesis of aluminum-phosphorus compounds, which have applications in materials science.
Biology and Medicine: While its direct applications in biology and medicine are limited due to its reactivity, it is used in the synthesis of intermediates for pharmaceuticals and other biologically active compounds.
Comparison with Similar Compounds
Diethylaluminum chloride can be compared with other organoaluminum compounds such as:
Triethylaluminum: Unlike this compound, triethylaluminum features bridging alkyl groups and is used in different catalytic processes.
Ethylaluminum Dichloride: This compound has two chloride ligands and is used in similar applications but with different reactivity and selectivity.
Diisobutylaluminum Hydride: This compound is used as a reducing agent in organic synthesis and has different reactivity compared to this compound.
This compound is unique due to its specific balance of reactivity and stability, making it particularly useful in certain catalytic and synthetic applications.
Properties
IUPAC Name |
chloro(diethyl)alumane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5.Al.ClH/c2*1-2;;/h2*1H2,2H3;;1H/q;;+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLAOSYQHBDIKW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Al](CC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10AlCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5026592 | |
Record name | Aluminum, chlorodiethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5026592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid (will ignite spontaneously in air); [Hawley] | |
Record name | Aluminum, chlorodiethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Chlorodiethylaluminum | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1581 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
208 °C | |
Record name | CHLORODIETHYLALUMINUM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5299 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
-23 °C (closed cup) | |
Record name | CHLORODIETHYLALUMINUM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5299 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9709 @ 25 °C | |
Record name | CHLORODIETHYLALUMINUM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5299 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.17 [mmHg], 0.210 Torr @ 25 °C | |
Record name | Chlorodiethylaluminum | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1581 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | CHLORODIETHYLALUMINUM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5299 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
96-10-6 | |
Record name | Diethylaluminum chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Chlorodiethylaluminum | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aluminum, chlorodiethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Aluminum, chlorodiethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5026592 | |
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Record name | Diethylaluminium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.253 | |
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Record name | DIETHYLALUMINUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J9260380K | |
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Record name | CHLORODIETHYLALUMINUM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5299 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-74 °C | |
Record name | CHLORODIETHYLALUMINUM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5299 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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